molecular formula C22H22N2O6S2 B2727164 methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate CAS No. 1049959-47-8

methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate

Cat. No.: B2727164
CAS No.: 1049959-47-8
M. Wt: 474.55
InChI Key: VOVHVYSHHUGXFC-UHFFFAOYSA-N
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Description

methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is a complex chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it valuable in various fields such as pharmaceutical studies and material science investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate involves multiple steps. One common method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Pyrrolidine-2-carboxamide derivatives: Known for their biological activities and therapeutic potential.

    Thiophene-based compounds: Widely studied for their diverse pharmacological properties.

Uniqueness

methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S2/c1-29-14-9-11-15(12-10-14)32(27,28)24-13-5-7-17(24)21(25)23-19-16-6-3-4-8-18(16)31-20(19)22(26)30-2/h3-4,6,8-12,17H,5,7,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVHVYSHHUGXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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